molecular formula C9H11N3O3 B8306232 5-(3-Methoxyazetidin-1-yl)-2-nitropyridine

5-(3-Methoxyazetidin-1-yl)-2-nitropyridine

Cat. No.: B8306232
M. Wt: 209.20 g/mol
InChI Key: CVDUNIQZBLKPMM-UHFFFAOYSA-N
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Description

5-(3-Methoxyazetidin-1-yl)-2-nitropyridine is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

5-(3-methoxyazetidin-1-yl)-2-nitropyridine

InChI

InChI=1S/C9H11N3O3/c1-15-8-5-11(6-8)7-2-3-9(10-4-7)12(13)14/h2-4,8H,5-6H2,1H3

InChI Key

CVDUNIQZBLKPMM-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL round bottomed flask was equipped with a reflux condenser was charged with 3-methoxyazetidine hydrochloride (1.0 g, 8.09 mmol), 5-bromo-2-nitropyridine (1.97 g, 9.71 mmol), Pd2(dba)3 (370.1 mg, 0.404 mmol), Xantphos (467.6 mg, 0.809 mmol), Cs2CO3 (7.9 g, 24.3 mmol), and dioxane (50 mL). After bubbling nitrogen through the reaction mixture for 20 minutes, it was heated at 100° C. under N2 protection for 3 h. Analysis of the reaction mixture by LCMS showed complete conversion to the desired product. It was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with 50:1 dichloromethane/methanol to afford 323a as a yellow solid (1.63 g, 96%). MS-ESI: [M+H]+ 210.2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
467.6 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
370.1 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
96%

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